(R)-(-)-alpha-Methoxyphenylacetic acid

Catalog No.
S569198
CAS No.
3966-32-3
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-alpha-Methoxyphenylacetic acid

CAS Number

3966-32-3

Product Name

(R)-(-)-alpha-Methoxyphenylacetic acid

IUPAC Name

(2R)-2-methoxy-2-phenylacetic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m1/s1

InChI Key

DIWVBIXQCNRCFE-MRVPVSSYSA-N

SMILES

COC(C1=CC=CC=C1)C(=O)O

Synonyms

(R)-(-)-Methoxyphenyl-acetic Acid; (R)-α-Methoxy-benzeneacetic Acid; (-)-(R)-α-Methoxyphenylacetic Acid; (-)-(αR)-α-Methoxybenzeneacetic Acid; (-)-2-Methoxy-2-phenylacetic Acid; (-)-2-Methoxyphenylacetic Acid; (-)-Methoxyphenylacetic Acid; (-)-α-Meth

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)O

Precursor in Organic Synthesis

(R)-(-)-α-MPA serves as a valuable precursor for the synthesis of various other chiral molecules, including:

  • Pharmaceutically relevant compounds: Due to its chiral nature and potential biological activity, (R)-(-)-α-MPA can be used as a starting material for the synthesis of drugs and drug candidates. For example, it can be used to synthesize arylamines, which are a class of compounds with diverse pharmacological properties [].
  • Fine chemicals and agrochemicals: (R)-(-)-α-MPA can be employed in the synthesis of chiral building blocks used in the production of various fine chemicals and agrochemicals [].

Chiral Auxiliary in Asymmetric Synthesis

(R)-(-)-α-MPA can be utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary chiral components incorporated into a reaction to introduce chirality into the product molecule. After the reaction, the chiral auxiliary is removed, leaving behind the desired enantiomer with high optical purity.

Potential Biological Activity

Research suggests that (R)-(-)-α-MPA might possess biological activities of its own. Studies have shown that it exhibits:

  • Antimicrobial activity: (R)-(-)-α-MPA has been shown to exhibit antibacterial and antifungal activity against various pathogens.
  • Antioxidant activity: Studies suggest that (R)-(-)-α-MPA might possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress.

(R)-(-)-alpha-Methoxyphenylacetic acid is a chiral compound classified as a substituted phenylacetic acid. Its molecular formula is C9H10O3C_9H_{10}O_3, and it features a methoxy group attached to the alpha carbon of the phenylacetic acid backbone. This compound is structurally related to mandelic acid, differing primarily by the presence of a methoxy group instead of a hydroxyl group. The compound exists in multiple conformations due to its internal dynamics, which have been studied using advanced spectroscopic techniques, revealing insights into its structural properties and interactions in the gas phase .

Currently, there is no documented information regarding a specific mechanism of action for (R)-(-)-α-Methoxyphenylacetic acid. However, its chiral nature and structural similarity to mandelic acid suggest potential applications. Mandelic acid exhibits various biological activities, including antifungal and antibacterial properties []. Further research is needed to determine if (R)-(-)-α-Methoxyphenylacetic acid possesses similar properties or exerts unique biological effects.

Typical of carboxylic acids and their derivatives. Notably, it can undergo esterification, amidation, and nucleophilic substitution reactions. One significant reaction involves its interaction with zirconium ions, where the introduction of the methoxy group alters its reactivity compared to mandelic acid. The methyl group reduces the ability to form chelates with zirconium due to steric hindrance and electronic effects, making it less reactive in certain contexts .

The biological activity of (R)-(-)-alpha-Methoxyphenylacetic acid has been explored in various studies, particularly concerning its potential as a pharmaceutical agent. It has shown promise in modulating biological pathways due to its influence on enzyme activity and receptor interactions. Its structural similarity to other biologically active compounds suggests that it may exhibit anti-inflammatory or analgesic properties, although comprehensive studies are required to fully elucidate these effects.

Several synthetic routes have been developed for (R)-(-)-alpha-Methoxyphenylacetic acid. A common method involves the methylation of mandelic acid using dimethyl sulfate in the presence of sodium hydroxide, leading to the formation of the sodium salt of alpha-methoxyphenylacetic acid. This salt can then be converted back to the free acid form through acidification with hydrochloric acid . Additionally, asymmetric synthesis methods utilizing chiral catalysts have been employed to produce enantiomerically pure forms of this compound .

(R)-(-)-alpha-Methoxyphenylacetic acid finds applications in organic synthesis and medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural properties make it a valuable building block for designing new compounds with potential therapeutic effects. Furthermore, its ability to interact with biological systems positions it as a candidate for further research in drug development.

Interaction studies have focused on understanding how (R)-(-)-alpha-Methoxyphenylacetic acid interacts with biological macromolecules such as proteins and enzymes. These studies are crucial for determining its pharmacokinetic properties and potential therapeutic applications. Research indicates that modifications in its structure can significantly influence these interactions, thereby affecting its efficacy and safety profiles .

(R)-(-)-alpha-Methoxyphenylacetic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarityUnique Features
(S)-alpha-Methoxyphenylacetic Acid26164-26-10.92Enantiomer with potential different biological activity
(R)-2-Hydroxy-2-phenylacetic Acid611-71-20.85Hydroxyl group instead of methoxy
Methyl 2-hydroxy-2-phenylacetate4358-87-60.90Ester derivative that may alter solubility
(S)-Methyl 2-hydroxy-2-phenylacetate21210-43-50.90Enantiomeric form affecting pharmacological properties
2-Methoxy-2-(naphthalen-1-yl)propanoic Acid63628-25-10.88Larger aromatic system potentially influencing reactivity

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of (R)-(-)-alpha-Methoxyphenylacetic acid that may contribute to its distinct biological activities and applications in synthesis.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7021-09-2
26164-26-1
1701-77-5

Wikipedia

Alpha-methoxyphenylacetic acid

General Manufacturing Information

Benzeneacetic acid, .alpha.-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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